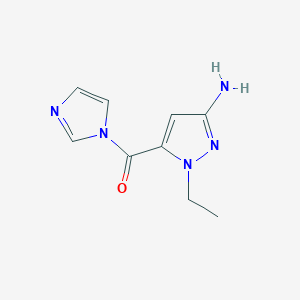
1-ethyl-5-(1H-imidazol-1-ylcarbonyl)-1H-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-5-(1H-imidazol-1-ylcarbonyl)-1H-pyrazol-3-amine, commonly known as EIPLA, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EIPLA belongs to the class of pyrazolamines and has a unique chemical structure that makes it a promising candidate for drug development.
作用机制
The mechanism of action of EIPLA is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. Studies have shown that EIPLA can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation. EIPLA has also been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in glucose metabolism.
Biochemical and Physiological Effects:
EIPLA has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation and oxidative stress, which are involved in many chronic diseases. EIPLA has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for treating diabetes. Additionally, EIPLA has been shown to have anti-cancer properties, particularly in breast and lung cancer cells.
实验室实验的优点和局限性
One of the main advantages of using EIPLA in lab experiments is its high purity and reproducibility. This makes it suitable for further research and drug development. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to determine the optimal dosage and potential side effects.
未来方向
There are several future directions for EIPLA research. One potential direction is to investigate its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its use in combination with other drugs for treating cancer. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of EIPLA.
In conclusion, EIPLA is a novel chemical compound with potential therapeutic applications in various scientific research areas. Its unique chemical structure and promising properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of EIPLA involves a series of chemical reactions that require expertise in organic chemistry. The most common method for synthesizing EIPLA is through the reaction of 1-ethyl-3-nitro-1H-pyrazole-5-amine with 1H-imidazole-1-carboxylic acid, followed by reduction with hydrogen gas. This method yields a high purity of EIPLA and is reproducible in large quantities, making it suitable for further research.
科学研究应用
EIPLA has shown potential in various scientific research applications. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. EIPLA has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(5-amino-2-ethylpyrazol-3-yl)-imidazol-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-2-14-7(5-8(10)12-14)9(15)13-4-3-11-6-13/h3-6H,2H2,1H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUOFKMQQOJBAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2945138.png)

![Ethyl 5-(2,4-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2945140.png)


![1-[(4-Isopropylphenyl)sulfonyl]piperazine](/img/structure/B2945146.png)
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2945147.png)

![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2945154.png)
![2-(2-Chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide](/img/structure/B2945155.png)
![ethyl 4-({1,3-dimethyl-7-[2-(morpholin-4-yl)ethyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate](/img/structure/B2945156.png)